N-(2,4-dimethoxyphenyl)-5,7-dimethyl-4-oxo-4H-chromene-2-carboxamide
Description
N-(2,4-dimethoxyphenyl)-5,7-dimethyl-4-oxo-4H-chromene-2-carboxamide is a chromene-based carboxamide derivative characterized by a 4-oxo-4H-chromene core substituted with methyl groups at positions 5 and 5. The carboxamide moiety is linked to a 2,4-dimethoxyphenyl group, which introduces electron-donating methoxy substituents at the ortho and para positions of the aromatic ring. Chromene derivatives are widely studied for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties, often modulated by substituents on the chromene core and the attached aryl groups .
Properties
Molecular Formula |
C20H19NO5 |
|---|---|
Molecular Weight |
353.4 g/mol |
IUPAC Name |
N-(2,4-dimethoxyphenyl)-5,7-dimethyl-4-oxochromene-2-carboxamide |
InChI |
InChI=1S/C20H19NO5/c1-11-7-12(2)19-15(22)10-18(26-17(19)8-11)20(23)21-14-6-5-13(24-3)9-16(14)25-4/h5-10H,1-4H3,(H,21,23) |
InChI Key |
DFYACDLLRGOUJD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C2C(=C1)OC(=CC2=O)C(=O)NC3=C(C=C(C=C3)OC)OC)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,4-dimethoxyphenyl)-5,7-dimethyl-4-oxo-4H-chromene-2-carboxamide typically involves multi-step organic reactions. One common method includes the condensation of 2,4-dimethoxybenzaldehyde with 5,7-dimethyl-4-oxo-4H-chromene-2-carboxylic acid under acidic conditions, followed by amide formation using appropriate coupling reagents . The reaction conditions often require controlled temperatures and the use of solvents like ethanol or dimethyl sulfoxide (DMSO).
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems to ensure high yield and purity. The process optimization includes the selection of catalysts, solvents, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(2,4-dimethoxyphenyl)-5,7-dimethyl-4-oxo-4H-chromene-2-carboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the methoxy groups or the amide nitrogen.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or quinones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted amides or ethers.
Scientific Research Applications
Biological Activities
-
Anticancer Properties
- Research has indicated that the compound exhibits significant cytotoxicity against various cancer cell lines. For instance, studies have shown that similar chromene derivatives can induce apoptosis in human cancer cells, including breast and colon cancer cells. The apoptotic effect is believed to be mediated through the activation of intrinsic pathways involving caspases .
-
Antioxidant Activity
- The compound has demonstrated antioxidant properties, which are crucial for combating oxidative stress in cells. Antioxidants help neutralize free radicals, thereby preventing cellular damage. In vitro assays have shown that N-(2,4-dimethoxyphenyl)-5,7-dimethyl-4-oxo-4H-chromene-2-carboxamide can scavenge free radicals effectively .
-
Anti-inflammatory Effects
- Inflammation is a key factor in various chronic diseases. Studies suggest that this compound may inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX), contributing to its anti-inflammatory effects. This property could be beneficial for conditions like arthritis and other inflammatory disorders .
Potential Therapeutic Applications
| Application Area | Description |
|---|---|
| Cancer Therapy | Potential use as an anticancer agent due to its cytotoxic effects on tumor cells. |
| Neuroprotection | May offer neuroprotective benefits by reducing oxidative stress and inflammation in neurodegenerative diseases. |
| Cardiovascular Health | Antioxidant properties may contribute to cardiovascular health by preventing oxidative damage to endothelial cells. |
Case Studies
- Cytotoxicity Assessment
- Antioxidant Activity Evaluation
- Anti-inflammatory Mechanism Study
Mechanism of Action
The mechanism of action of N-(2,4-dimethoxyphenyl)-5,7-dimethyl-4-oxo-4H-chromene-2-carboxamide involves its interaction with specific molecular targets. For instance, it has been shown to inhibit bacterial RNA polymerase by binding to the switch region of the enzyme, thereby preventing RNA synthesis . This interaction disrupts bacterial gene transcription, leading to antimicrobial effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Structural Analog: 5,7-Dimethyl-4-oxo-N-[2-(trifluoromethyl)phenyl]-4H-chromene-2-carboxamide
The closest structural analog is 5,7-dimethyl-4-oxo-N-[2-(trifluoromethyl)phenyl]-4H-chromene-2-carboxamide (CAS: 873681-16-4), which shares the same chromene backbone (5,7-dimethyl-4-oxo-4H-chromene) but differs in the carboxamide substituent. Here, the aryl group is a 2-(trifluoromethyl)phenyl moiety instead of 2,4-dimethoxyphenyl .
Key Differences and Implications:
- Electronic Effects : The 2,4-dimethoxyphenyl group in the target compound provides electron-donating methoxy groups, which enhance electron density on the aromatic ring. In contrast, the 2-(trifluoromethyl)phenyl group introduces a strong electron-withdrawing trifluoromethyl substituent, reducing electron density. This disparity likely influences intermolecular interactions (e.g., hydrogen bonding, π-π stacking) and reactivity in synthetic or biological contexts .
- Hydrogen Bonding Potential: The methoxy groups in the target compound can act as hydrogen bond acceptors, while the trifluoromethyl group is less likely to participate in such interactions. This difference may affect crystallization behavior or binding affinity in biological systems, as hydrogen bonding patterns are critical in molecular recognition .
- The methoxy groups, while moderately lipophilic, may improve solubility compared to the fluorinated analog.
Broader Carboxamide Analogs from Patent Literature
Several carboxamide derivatives listed in EP3348550A1 (e.g., N-(benzothiazole-2-yl)-3-(3-chlorophenyl)propanamide) feature aromatic or heteroaromatic carboxamide groups but lack the chromene core . These compounds highlight the versatility of carboxamide linkages in drug design but are structurally distinct due to their benzothiazole or chlorophenyl motifs.
Data Table: Structural and Functional Comparison
Research Findings and Hypothetical Implications
Crystallography and Molecular Packing
Methoxy groups may promote specific hydrogen-bonding networks (e.g., C=O···H–O interactions), whereas the CF₃ group might favor hydrophobic interactions or halogen bonding .
Biological Activity
5-chloro-N-(4-ethoxyphenyl)-2-(propan-2-ylsulfanyl)pyrimidine-4-carboxamide is a compound that has garnered attention in medicinal chemistry for its potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy against various diseases, and relevant research findings.
Chemical Structure
The compound's structure can be represented as follows:
Research indicates that this compound acts primarily as a kinase inhibitor , targeting specific receptor tyrosine kinases (RTKs) involved in cancer progression and angiogenesis. The inhibition of these pathways can lead to reduced tumor growth and metastasis.
Anticancer Activity
- VEGFR-2 Inhibition : The compound has been shown to inhibit the vascular endothelial growth factor receptor 2 (VEGFR-2), a critical mediator in tumor angiogenesis. In vitro studies demonstrated that it exhibits potency comparable to established inhibitors like sunitinib and semaxinib .
- Multikinase Inhibitor Properties : As a multikinase inhibitor, it may also affect other pathways involved in cancer cell proliferation and survival, making it a candidate for further development as an anticancer agent.
Antimicrobial Activity
Recent studies have reported significant antibacterial properties against various pathogens, including:
- Staphylococcus aureus
- Escherichia coli
- Pseudomonas aeruginosa
The minimum inhibitory concentration (MIC) values indicated that the compound is effective at low concentrations, suggesting strong antibacterial activity .
Case Studies
- Study on Anticancer Effects : A study published in PubMed evaluated the efficacy of various pyrimidine derivatives, including our compound, against cancer cell lines. Results showed a significant reduction in cell viability at concentrations as low as 10 µM, indicating strong anticancer potential .
- Antibacterial Evaluation : Another investigation focused on the antibacterial properties of the compound, revealing that it had an MIC of 5 µg/mL against S. aureus, which is notably lower than that of standard antibiotics like kanamycin .
Data Tables
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
